Coronene
Overview
Description
Synthesis Analysis
Recent studies have developed various methodologies for the synthesis of coronene and its derivatives. For instance, a novel BN-fused coronene derivative was synthesized from hexamethoxy-triamino-triphenylene, showcasing modifications in photophysical and electrochemical properties through hydroxylation processes (Li et al., 2015). Another approach involved the synthesis of coronene tetracarboxydiimide via potassium vinyltrifluoroborate, enabling regioselective bromination and functionalization through various chemical reactions (Liu et al., 2019). Moreover, a gas-phase synthesis route has been elucidated, demonstrating the stepwise formation of coronene through directed ring annulation, providing insights into the molecular growth processes of PAHs (Goettl et al., 2023).
Molecular Structure Analysis
Research on coronene's molecular structure focuses on its aromatic stability and electronic configuration. Studies have proposed contrasting views on coronene's superaromaticity, with investigations into isomeric forms revealing insights into its aromatic and antiaromatic character based on geometric and magnetic criteria, contributing to the understanding of its stability and reactivity (Ciesielski et al., 2006).
Chemical Reactions and Properties
Coronene undergoes various chemical reactions, leading to a plethora of derivatives with unique properties. For example, coronene's interaction with water under UV irradiation has been studied, leading to the oxidation and reduction of coronene and the formation of oxygen-containing compounds, highlighting its potential role in interstellar chemistry and early Solar System processes (Guennoun et al., 2011).
Physical Properties Analysis
The physical properties of coronene, such as stability under various conditions, have been a subject of investigation. Studies have examined coronene's infrared response under high pressure and temperature, revealing its phase transition behaviors and providing insights into its stability across extraterrestrial and terrestrial environments (Jennings et al., 2010).
Chemical Properties Analysis
The chemical properties of coronene derivatives have been explored in the context of their synthesis and potential applications. For instance, the synthesis of persulfurated coronene introduces a sulfur-rich periphery around the coronene core, offering promising applications in lithium-sulfur batteries due to its high capacity and stability (Dong et al., 2017).
Scientific Research Applications
Biomedical Applications : Coronene derivatives like CORON are used for inducing G-quadruplex DNA structures and inhibiting human telomerase, which has implications in cancer research and treatment (Franceschin et al., 2004).
Material Science : Coronene is instrumental in testing the reliability of multidimensional potential energy surfaces, influencing the formation dynamics of polycyclic aromatic hydrocarbon (PAH) clusters with defined physical and chemical properties (Bartolomei et al., 2017). It also serves as a nucleation seed in the synthesis of graphene at low temperatures, enhancing homogeneity and carrier mobility, relevant for applications in flexible electronics and copper hybrid interconnects (Wu et al., 2013).
Photonics and Imaging : In photonics, coronene is used as a UV downconverting phosphor in silicon CCD imagers (Blouke et al., 1980).
Supramolecular Chemistry : It induces the formation of hydrogen-bonded supramolecular macrocycles, important for error correction and healing in redundant mixtures (Lei et al., 2008).
Organic Electronics : Coronene shows potential as a solution-processable candidate for organic devices due to its good solubility and photostability (Wu et al., 2012).
Astrobiology : Oxygen-containing coronene compounds, potentially forming in interstellar and early Solar System ices, have astrobiological significance (Guennoun et al., 2011).
Light-Emitting Diodes : Coronene is effective as a material for blue light-emitting diodes (LEDs) (Zhang et al., 1999).
Drug Delivery : Water-soluble and biocompatible coronene derivatives are explored for drug delivery with promising anticancer activity and low toxicity (Yu et al., 2016).
Polymorphism and Material Properties : The study of different forms of coronene, like beta-coronene, reveals significant alterations in electronic, optical, and mechanical properties (Potticary et al., 2015).
Energy Storage : In the field of energy storage, coronene exhibits reversible oxidative anion insertion properties, which is significant in the context of water-in-salt electrolytes (Rodríguez‐Pérez et al., 2019).
Charge-Transfer Applications : The charge-transfer complex based on coronene and TCNQ is notable for device applications due to its large charge-transfer degree and small transport gap (Chi et al., 2004).
Quantum Chemistry and Statistical Mechanics : Coronene-transition metal complexes are studied using RISM-SCF, a hybrid method integrating quantum chemistry and statistical mechanics (Sato et al., 2011).
Nanotechnology : Novel methods like amorphous carbon coating for boron powders through the direct pyrolysis of coronene have implications in low-cost applications across various fields (Ye et al., 2014).
Hybrid Heterostructures : Coronene can be encapsulated in carbon nanotubes and adsorbed on carbon surfaces to form various hybrid heterostructures (Botka et al., 2014).
Thermochemistry : Assessing the thermochemistry of coronene offers crucial data for organic chemistry and related fields (Torres et al., 2009).
Environmental Studies : Coronene's role as a marker for vehicle emission is studied, though its generality as a unique marker is debated, especially in areas dominated by solid fuel combustion emissions (Shen et al., 2014).
Superaromatic Compounds : Studies on isocoronene, a valence isomer of coronene, have revealed it as a superaromatic compound based on the magnetic criterion (Ciesielski et al., 2006).
Astrophysics and Nanotechnology : Photoinduced products from cold coronene clusters are explored as a route to hydrocarbonated nanograins, with implications in astrophysics and nanotechnology (Bréchignac et al., 2005).
High-Pressure Studies : The stability of coronene under high temperature and pressure is assessed for its survival through various terrestrial and extraterrestrial processes (Jennings et al., 2010).
Safety And Hazards
Future Directions
Coronene holds great importance in astrophysics, material science, and quantum research . Researchers theorize that PAHs like coronene are abundant in interstellar space, particularly in nebulae . Coronene’s distinct molecular structure allows it to exhibit fascinating properties like conductivity, making it a potential material for organic semiconductors . With the commercialization of spaceflight, and expected exponential rise in space travel in the coming years, the frequency of ocular injuries will likely increase .
properties
IUPAC Name |
coronene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGDVKSAQVFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047740 | |
Record name | Coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Coronene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13291 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Coronene | |
CAS RN |
191-07-1 | |
Record name | Coronene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORONENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coronene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORONENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY0X5XT1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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